4'-Bromo-6-fluoroflavone
Overview
Description
4’-Bromo-6-fluoroflavone is a synthetic flavone compound characterized by the presence of bromine and fluorine atoms on its flavone backbone. Flavones are a class of natural products with a wide range of pharmacological properties, including antioxidant, antitumor, and antimicrobial activities . The unique substitution pattern of 4’-Bromo-6-fluoroflavone makes it an interesting subject for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of 4’-Bromo-6-fluoroflavone can be achieved through various methods. One efficient approach involves the modified Baker–Venkataraman reaction. In this method, 2-hydroxyacetophenone derivatives are treated with 4-substituted aroyl chlorides in the presence of potassium carbonate and pyridine in acetone/water mixture . This one-pot procedure yields 4’-substituted flavones in high yields (≥70%) under mild conditions .
Chemical Reactions Analysis
4’-Bromo-6-fluoroflavone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The flavone core can be oxidized using strong oxidants such as iodine or potassium permanganate.
Reduction Reactions: The carbonyl group in the flavone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential anticancer and antimicrobial properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-6-fluoroflavone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4’-Bromo-6-fluoroflavone can be compared with other flavone derivatives such as:
4’-Chloro-6-fluoroflavone: Similar in structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
4’-Bromo-6-chloroflavone: Contains both bromine and chlorine atoms, offering different chemical and biological properties.
4’-Fluoro-6-bromoflavone: The positions of bromine and fluorine are swapped, which can affect its chemical behavior and interactions.
These comparisons highlight the uniqueness of 4’-Bromo-6-fluoroflavone in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-fluorochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDUZHGCWBFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381010 | |
Record name | 4'-Bromo-6-fluoroflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213894-80-5 | |
Record name | 4'-Bromo-6-fluoroflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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